N-(3-fluoro-4-nitrophenyl)acetamide
Overview
Description
N-(3-fluoro-4-nitrophenyl)acetamide is an organic compound with the molecular formula C8H7FN2O3. It is characterized by the presence of a fluoro group at the 3-position and a nitro group at the 4-position on the phenyl ring, along with an acetamide group.
Mechanism of Action
Target of Action
Similar compounds have been known to target enzymes capable of hydrolyzing oxy-β-lactams .
Mode of Action
This could potentially result in the inhibition of these enzymes, affecting the biochemical pathways they are involved in .
Biochemical Pathways
Based on the potential targets, it’s plausible that the compound could affect pathways related to the hydrolysis of oxy-β-lactams .
Pharmacokinetics
It is suggested that the compound has high gastrointestinal absorption and is bbb permeant . Its lipophilicity (Log Po/w) is around 1.09 , which could influence its distribution and bioavailability.
Result of Action
If the compound inhibits enzymes involved in the hydrolysis of oxy-β-lactams, it could potentially affect the resistance of certain bacteria to antibiotics .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-(3-fluoro-4-nitrophenyl)acetamide. For instance, the compound is recommended to be stored in a sealed, dry environment at room temperature . These conditions could potentially affect the compound’s stability and, consequently, its efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluoro-4-nitrophenyl)acetamide typically involves the acylation of 3-fluoro-4-nitroaniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
Starting Material: 3-fluoro-4-nitroaniline
Reagent: Acetic anhydride
Conditions: The reaction is usually conducted in the presence of a base such as pyridine or triethylamine to neutralize the by-products and facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the process .
Chemical Reactions Analysis
Types of Reactions
N-(3-fluoro-4-nitrophenyl)acetamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as solvent.
Substitution: Sodium methoxide in methanol, or other nucleophiles in polar aprotic solvents.
Major Products
Reduction: N-(3-amino-4-nitrophenyl)acetamide
Substitution: N-(3-substituted-4-nitrophenyl)acetamide, where the substituent depends on the nucleophile used.
Scientific Research Applications
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with antibacterial activity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-fluoro-3-nitrophenyl)acetamide
- 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide
Uniqueness
N-(3-fluoro-4-nitrophenyl)acetamide is unique due to the specific positioning of the fluoro and nitro groups on the phenyl ring, which influences its reactivity and biological activity. The presence of the fluoro group at the 3-position enhances its stability and resistance to metabolic degradation compared to other similar compounds .
Properties
IUPAC Name |
N-(3-fluoro-4-nitrophenyl)acetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2O3/c1-5(12)10-6-2-3-8(11(13)14)7(9)4-6/h2-4H,1H3,(H,10,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIJMRGBYPYIMDJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401293967 | |
Record name | N-(3-Fluoro-4-nitrophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401293967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
345-30-2 | |
Record name | N-(3-Fluoro-4-nitrophenyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=345-30-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(3-Fluoro-4-nitrophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401293967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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